

# comparative study of the electrochemical properties of indane-based acceptors

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A Comparative Study of the Electrochemical Properties of Indane-Based Acceptors for Organic Photovoltaics

The development of non-fullerene acceptors (NFAs) has significantly advanced the field of organic solar cells (OSCs), leading to substantial improvements in power conversion efficiencies.[1] Among the various NFA architectures, those based on an indane-containing core have shown considerable promise due to their tunable electronic properties and excellent performance. This guide provides a comparative analysis of the electrochemical properties of a series of indane-based acceptors, offering valuable insights for researchers and professionals in materials science and drug development.

## Comparative Electrochemical Data

The electrochemical properties of non-fullerene acceptors are crucial in determining the performance of organic solar cells. Key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy bandgap. These parameters influence the open-circuit voltage (Voc), short-circuit current density (Jsc), and overall power conversion efficiency (PCE) of the solar cell device.

A series of rationally designed indacenodithiophene-based non-fullerene chromophores (TPD1–TPD6) with an A2–A1–D–A1–A2 configuration, where the end-capped acceptor moieties (A2) are varied, have been investigated to understand the structure-property relationships. The parent acceptor compound is denoted as TPDR. The introduction of different

electron-accepting end groups allows for the fine-tuning of the material's electrochemical and optical properties.[\[2\]](#)[\[3\]](#)

Below is a summary of the key electrochemical and optical properties for this series of indane-based acceptors, as determined by quantum chemical studies (DFT/TD-DFT).

Compound	HOMO (eV)	LUMO (eV)	Energy Bandgap ( $\Delta E$ , eV)
TPDR	-5.35	-3.02	2.33
TPD1	-5.44	-3.32	2.12
TPD2	-5.51	-3.41	2.10
TPD3	-5.46	-3.33	2.13
TPD4	-5.69	-3.73	1.96
TPD5	-5.60	-3.89	1.71
TPD6	-5.48	-3.37	2.11

Table 1: Calculated electrochemical properties of indane-based acceptors.[\[4\]](#)

The data clearly indicates that modifying the end-capped acceptor groups has a profound impact on the HOMO and LUMO energy levels, and consequently the energy bandgap. For instance, TPD5, which incorporates four cyano groups as the end-capped acceptor moieties, exhibits the lowest LUMO level (-3.89 eV) and the smallest energy bandgap (1.71 eV).[\[2\]](#)[\[5\]](#) This reduction in the bandgap is attributed to the strong electron-withdrawing nature of the cyano groups.[\[2\]](#) A lower bandgap generally leads to a broader absorption spectrum, which is beneficial for light harvesting in solar cells.[\[4\]](#)

## Experimental and Computational Protocols

The determination of the electrochemical properties of these indane-based acceptors involves a combination of experimental techniques and computational modeling.

### Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to experimentally determine the HOMO and LUMO energy levels of organic semiconductor materials.

Methodology:

- **Sample Preparation:** The indane-based acceptor is dissolved in a suitable solvent (e.g., dichloromethane or chloroform) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF<sub>6</sub>).
- **Electrochemical Cell:** A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- **Measurement:** A potential is swept between the working and reference electrodes, and the resulting current is measured. The voltammogram shows oxidation and reduction peaks.
- **Data Analysis:** The onset potentials of the first oxidation (E<sub>ox</sub>) and first reduction (E<sub>red</sub>) peaks are determined from the CV curve. The HOMO and LUMO energy levels are then calculated using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc<sup>+</sup>) as an internal or external standard:
  - $\text{HOMO (eV)} = -e [\text{E}_{\text{ox vs Fc/Fc}^+} + 4.8]$
  - $\text{LUMO (eV)} = -e [\text{E}_{\text{red vs Fc/Fc}^+} + 4.8]$The electrochemical bandgap can be estimated from the difference between the HOMO and LUMO levels.

## Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure and properties of molecules.

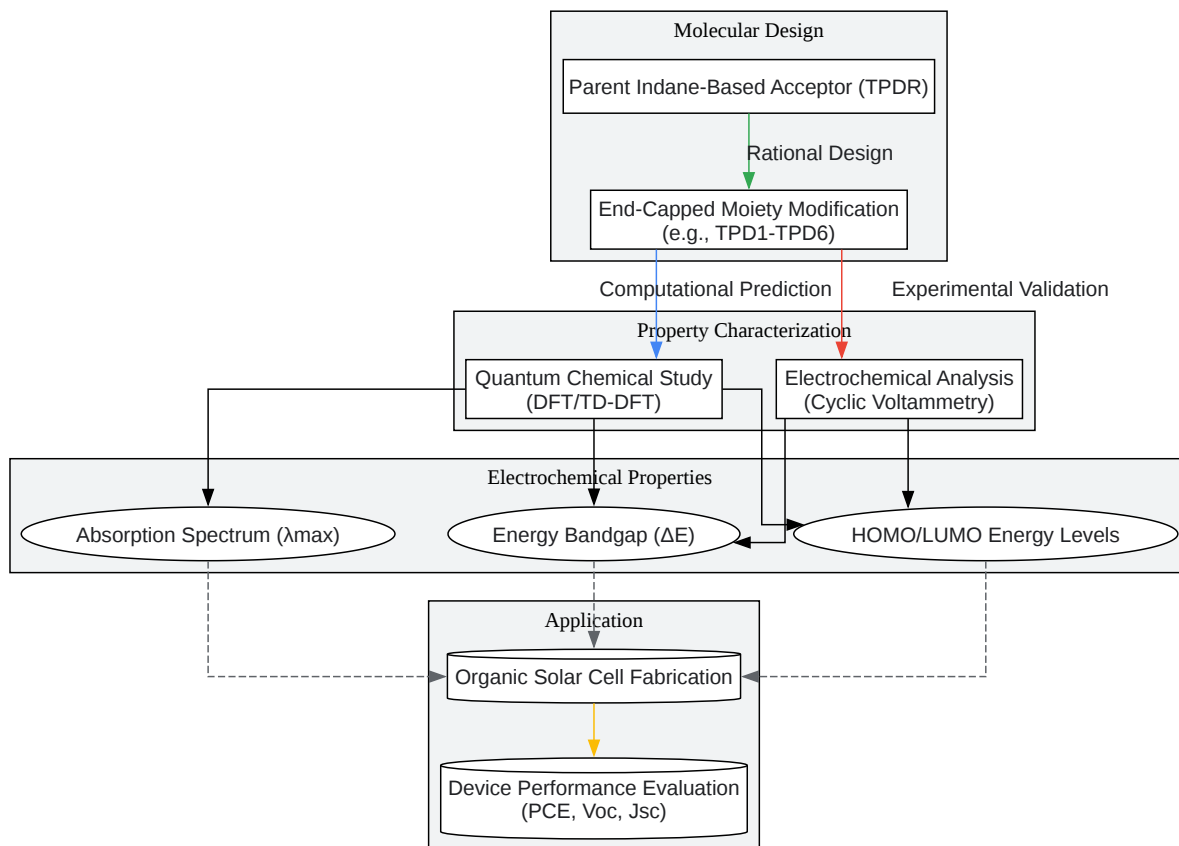
Methodology:

- **Molecular Geometry Optimization:** The ground-state geometry of the indane-based acceptor molecule is optimized using a specific functional and basis set (e.g., B3LYP/6-31G(d)).

- **Energy Level Calculation:** The HOMO and LUMO energy levels are calculated from the optimized molecular structure.
- **Optical Properties:** TD-DFT calculations are employed to predict the absorption spectra (e.g., maximum absorption wavelength,  $\lambda_{\text{max}}$ ) of the molecules.
- **Software:** Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan.

## Structure-Property Relationship Visualization

The following diagram illustrates the workflow for the rational design and characterization of indane-based non-fullerene acceptors.



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Workflow for designing and evaluating indane-based acceptors.

## Comparative Performance Analysis

The modification of the end-capped acceptor groups on the indane-based core structure provides a powerful strategy for tuning the electrochemical properties of these materials. The quantum chemical studies on the TPD series of acceptors reveal a clear trend: increasing the electron-withdrawing strength of the end groups leads to a stabilization of both the HOMO and LUMO energy levels and a reduction in the energy bandgap.[2][4]

Specifically, the introduction of cyano groups in TPD4 and TPD5 results in significantly lower LUMO levels compared to the parent compound TPDR and other derivatives.[2] This is advantageous for achieving a larger driving force for exciton dissociation at the donor-acceptor interface in an organic solar cell. Furthermore, the reduced bandgap in these compounds suggests the potential for broader absorption of the solar spectrum, which can contribute to a higher short-circuit current density.[2]

The reorganization energies of the designed molecules (TPD1–TPD6) also suggest efficient electron transportation due to lower electron reorganization energy ( $\lambda_e$ ) compared to hole reorganization energy ( $\lambda_h$ ).[3][5] This balance of properties is critical for achieving high power conversion efficiencies in organic solar cells.

In conclusion, the rational design of indane-based acceptors through end-group modification is a highly effective approach to optimize their electrochemical properties for high-performance organic solar cells. The comparative data presented here underscores the importance of a combined theoretical and experimental approach to guide the synthesis of next-generation non-fullerene acceptors.

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